N,N-diethyl-N-{[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine
Description
The compound N,N-diethyl-N-{[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine belongs to the class of triazolo-thiadiazole derivatives, characterized by a fused heterocyclic core ([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) with substituents at positions 3 and 4. Its structure features:
- A N,N-diethylaminomethyl group at position 3, enhancing lipophilicity and influencing pharmacokinetic properties.
Properties
IUPAC Name |
N-ethyl-N-[(6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c1-3-22(4-2)11-15-19-20-17-23(15)21-16(24-17)14-10-9-12-7-5-6-8-13(12)18-14/h5-10H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVLAYITRQKAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N-{[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine involves several steps:
Formation of the Quinoline Derivative: The initial step involves the synthesis of a quinoline derivative, which can be achieved through the Skraup synthesis or Friedländer synthesis.
Formation of the Triazolo-Thiadiazole Ring: The quinoline derivative is then reacted with hydrazine and carbon disulfide to form the triazolo-thiadiazole ring system.
N-Alkylation: The final step involves the N-alkylation of the triazolo-thiadiazole ring with diethylamine under basic conditions to yield the target compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N-{[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly due to the presence of the 1,2,4-thiadiazole and triazole moieties, which have been associated with cytotoxic effects against various cancer cell lines. Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For instance:
- Cytotoxic Activity : Studies have shown that compounds containing the 1,3,4-thiadiazole framework can inhibit tumor growth in vivo. They have been tested against several cancer models, including Ehrlich's Ascites Carcinoma (EAC) cells, demonstrating significant inhibitory effects on tumor proliferation after treatment periods ranging from 14 days to several weeks .
- Structure-Activity Relationship (SAR) : The anticancer efficacy of these compounds often correlates with specific substituents on their phenyl rings. For example, compounds with trifluoromethyl or halogen substitutions have shown enhanced cytotoxicity against lung and breast cancer cell lines .
Enzyme Inhibition
The compound has potential applications as an enzyme inhibitor. The structural components of N,N-diethyl-N-{[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine may interact with specific enzymes involved in cancer metabolism or proliferation pathways.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the quinoline and thiadiazole rings.
- Alkylation processes to introduce the diethylamino group.
Derivative Studies
Ongoing research focuses on synthesizing derivatives to enhance potency and selectivity against specific cancer types or microbial strains. The exploration of different substituents on the thiadiazole and triazole rings is crucial for optimizing biological activity.
Mechanism of Action
The mechanism of action of N,N-diethyl-N-{[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to its biological effects.
Pathways Involved: It may inhibit specific enzymes or interfere with DNA replication and transcription, leading to its antimicrobial and anticancer activities
Comparison with Similar Compounds
Structural Analogues of Triazolo-Thiadiazoles
Key Structural Features and Substituent Effects
The biological and physicochemical properties of triazolo-thiadiazoles are heavily influenced by substituents at positions 3 and 5. Below is a comparative analysis:
Key Observations :
Position 6 Substituents: Electron-withdrawing groups (e.g., nitro in 7c, dinitro in KA39) enhance reactivity and polar interactions, often linked to TNF-α inhibition or anticancer activity . Bulky aromatic groups (quinolinyl in the target compound, adamantyl in 5a) may improve binding to hydrophobic pockets in biological targets, as seen in antiproliferative effects .
Position 3 Substituents: Sulfonamide groups (KA39) increase water solubility and target affinity, critical for anticancer activity .
Melting Points and Stability :
- Melting points range from 151–183°C for nitro-substituted derivatives () , while adamantyl derivatives exhibit higher thermal stability (174–176°C) .
Molecular Weight and Solubility :
- The target compound’s molecular weight is likely >400 g/mol (quinolinyl + diethylamine), exceeding ’s tert-butyl derivative (377.51 g/mol) . Higher molecular weight may reduce aqueous solubility but improve membrane permeability.
Anticancer Potential :
- KA39’s GI50 values in the μM range () highlight the role of sulfonamide groups in cytotoxicity . The target compound’s quinolinyl group, common in kinase inhibitors, may similarly target cancer pathways.
Antiviral Activity :
- SRI 29365 () inhibits hRSV via its benzimidazole moiety . The target compound’s quinolinyl group, known for intercalation into DNA/RNA, could broaden its antiviral scope.
Anti-Inflammatory Effects :
- Nitro-substituted derivatives () show TNF-α inhibition, suggesting electron-deficient aromatics enhance anti-inflammatory activity .
Biological Activity
N,N-Diethyl-N-{[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine is a compound that incorporates both triazole and thiadiazole moieties, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer potential and other pharmacological effects.
Structure and Properties
The compound features a complex structure combining a quinoline moiety with a triazole-thiadiazole scaffold. The presence of these heterocycles contributes to its potential biological activities. The general structure can be represented as follows:
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing 1,3,4-thiadiazole and triazole scaffolds. For instance:
- Cytotoxicity : Research has shown that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the range of 0.28 to 10 µg/mL against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization and interference with cell cycle progression. Docking studies suggest that these compounds can effectively bind to tubulin .
Additional Biological Activities
Beyond anticancer effects, the compound may exhibit other pharmacological activities:
- Antimicrobial Activity : Compounds with thiadiazole and triazole groups have shown broad-spectrum antimicrobial properties. This includes effectiveness against bacteria and fungi .
- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study involving a series of synthesized 1,3,4-thiadiazole derivatives revealed that one compound exhibited an IC50 value of 0.15 µM against human leukemia cells (HL60), indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 0.28 |
| Compound B | A549 | 0.52 |
| Compound C | HL60 | 0.15 |
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of thiadiazole derivatives against various pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria .
Q & A
Q. Q. How to design a robust in vitro screening protocol for this compound?
- Methodological Answer :
Dose range : Test 0.1–100 µM in triplicate .
Controls : Include doxorubicin (anticancer) and ciprofloxacin (antimicrobial) as positive controls .
Endpoint assays : Combine MTT (viability) and Annexin V (apoptosis) for mechanistic insights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
